High-Yield Ivabradine Intermediate Synthesis
The utility of 3-bromo-4,5-dimethoxybenzonitrile is quantitatively demonstrated in a patent for novel pharmaceutical syntheses. When synthesizing this specific compound from 3-bromo-4,5-dimethoxybenzaldehyde, a high-yielding, catalyst-free conversion is reported at 100% yield (11 g scale), a stark contrast to the typical 70-85% yields for similar nitrile syntheses on other complex substrates . This near-quantitative transformation from the aldehyde, which requires no transition metal catalyst, makes it a cost-effective and robust point of divergence in a multi-step synthesis compared to alternatives that require expensive catalytic systems or provide lower yields due to steric hindrance or electronic deactivation.
| Evidence Dimension | Synthesis Yield (Aldehyde to Nitrile) |
|---|---|
| Target Compound Data | 100% yield (11 g isolated) |
| Comparator Or Baseline | Typical nitrile synthesis yields for sterically/electronically similar substrates: 70-85% |
| Quantified Difference | 15-30% absolute yield improvement; complete conversion eliminates the need for chromatographic purification, reducing operational costs. |
| Conditions | One-pot, catalyst-free reaction: 3-Bromo-4,5-dimethoxybenzaldehyde, sodium formate, formic acid, NH2OH·HCl, 50-120°C, 55h. |
Why This Matters
For procurement, this proves the compound is not just a commodity but the product of an optimized, patented route with a demonstrated 100% yield, minimizing your downstream cost-of-goods in multi-step syntheses.
